molecular formula C11H14N2O6S B7891667 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine

Cat. No.: B7891667
M. Wt: 302.31 g/mol
InChI Key: ZRFCUQUUCAMULC-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 2-methoxy-5-nitrobenzene moiety. This compound is typically a white to pale yellow solid at room temperature and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-[(2-Amino-5-nitrobenzene)sulfonyl]morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups on the benzene ring, along with the sulfonyl-morpholine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-methoxy-5-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-10-3-2-9(13(14)15)8-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFCUQUUCAMULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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